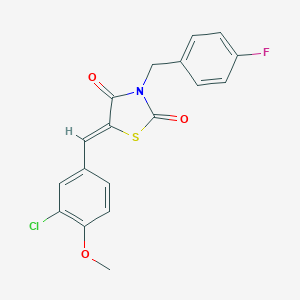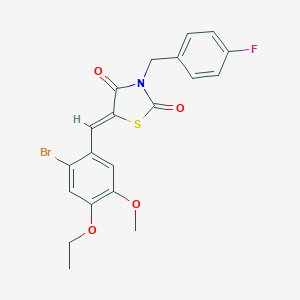
(5Z)-5-(3-chloro-4-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-5-(3-chloro-4-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione (CMFBD) is a synthetic compound that has been the subject of scientific research for its potential therapeutic applications. It belongs to the class of thiazolidinediones, which are known to have anti-inflammatory, antioxidant, and antitumor properties.
Mechanism of Action
The mechanism of action of (5Z)-5-(3-chloro-4-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to act by inhibiting various signaling pathways involved in cancer growth and inflammation. It has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. It has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer growth.
Biochemical and Physiological Effects:
(5Z)-5-(3-chloro-4-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can induce apoptosis and cell cycle arrest in cancer cells. It has also been shown to reduce the levels of pro-inflammatory cytokines and chemokines and increase the levels of antioxidant enzymes.
Advantages and Limitations for Lab Experiments
One advantage of using (5Z)-5-(3-chloro-4-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione in lab experiments is its high purity and stability. It can be synthesized in large quantities and stored for long periods of time without degradation. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy in vivo.
Future Directions
There are several future directions for research on (5Z)-5-(3-chloro-4-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione. One direction is to further investigate its mechanism of action and identify the specific signaling pathways that it targets. Another direction is to test its efficacy in vivo using animal models of cancer and inflammation. Additionally, it would be interesting to investigate its potential as a combination therapy with other anticancer and anti-inflammatory agents. Finally, it would be valuable to explore its potential as a therapeutic agent for other diseases such as diabetes and neurodegenerative disorders.
Synthesis Methods
(5Z)-5-(3-chloro-4-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione can be synthesized by the reaction of 4-fluorobenzylamine with 3-chloro-4-methoxybenzaldehyde in the presence of sodium methoxide. The resulting Schiff base is then reacted with thiazolidine-2,4-dione in the presence of acetic acid to yield (5Z)-5-(3-chloro-4-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione. The synthesis method has been optimized to produce high yields and purity of (5Z)-5-(3-chloro-4-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione.
Scientific Research Applications
(5Z)-5-(3-chloro-4-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been studied for its potential therapeutic applications in various diseases including cancer, diabetes, and inflammation. In vitro studies have shown that (5Z)-5-(3-chloro-4-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has anticancer activity against various cancer cell lines including breast, lung, and colon cancer. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
In addition, (5Z)-5-(3-chloro-4-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been found to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been shown to have antioxidant activity by reducing the levels of reactive oxygen species and increasing the levels of antioxidant enzymes.
properties
Product Name |
(5Z)-5-(3-chloro-4-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione |
|---|---|
Molecular Formula |
C18H13ClFNO3S |
Molecular Weight |
377.8 g/mol |
IUPAC Name |
(5Z)-5-[(3-chloro-4-methoxyphenyl)methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C18H13ClFNO3S/c1-24-15-7-4-12(8-14(15)19)9-16-17(22)21(18(23)25-16)10-11-2-5-13(20)6-3-11/h2-9H,10H2,1H3/b16-9- |
InChI Key |
ZPFQLXBPMQZWRJ-SXGWCWSVSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)Cl |
SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)Cl |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(Z)-(3-ethoxy-4-oxo-5-prop-2-enylcyclohexa-2,5-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide](/img/structure/B302084.png)
![N'-(3-allyl-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302085.png)
![methyl (2-chloro-6-ethoxy-4-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}phenoxy)acetate](/img/structure/B302087.png)
![N'-[4-(benzyloxy)-3-chloro-5-ethoxybenzylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302088.png)
![N'-(3-chloro-5-ethoxy-4-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302089.png)
![N'-[4-(allyloxy)-3-bromo-5-ethoxybenzylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302090.png)
![N'-[(1-benzyl-1H-indol-3-yl)methylene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302094.png)
![Methyl 2-chloro-5-{5-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)carbohydrazonoyl]-2-furyl}benzoate](/img/structure/B302095.png)
![5-[4-(Allyloxy)-3-bromo-5-methoxybenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302100.png)



![(5Z)-5-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302105.png)
![(5Z)-5-[4-(benzyloxy)-3-methoxybenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302107.png)